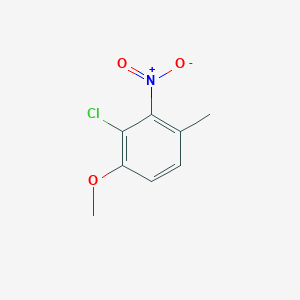

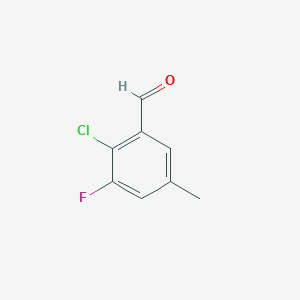

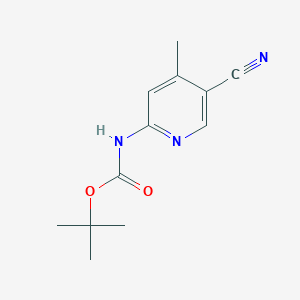

![molecular formula C12H19N3O2 B6314511 (R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1639881-13-2](/img/structure/B6314511.png)

(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, hereafter referred to as (R)-t-Butyl pyrazine, is a synthetic organic compound that has a wide range of applications in the scientific research field. It has been used in a variety of studies, including those involving the synthesis of other compounds, the investigation of biochemical and physiological effects, and the development of new methods of synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of related pyrazole and pyrazine derivatives often involves multicomponent reactions, such as Ugi reactions, that are versatile tools in the construction of complex heterocyclic frameworks. For example, tert-butyl amides derived from Ugi reactions involving T-BuNC (tert-butyl isocyanide) can undergo cyclization to form dihydropyrazolo[1,5-a]pyrazine diones under certain conditions, demonstrating the utility of convertible isocyanides in heterocyclic synthesis (Nikulnikov et al., 2009). Similarly, compounds like 5,6-dihydropyrazolo[1,5-a]pyrazines have been prepared through the Ugi reaction followed by microwave-promoted cyclization, showcasing the potential for creating diverse molecular structures through post-condensational manipulation (Krasavin & Nikulnikov, 2012).

Applications in Heterocyclic Chemistry

The synthesis of pyrazole and pyrazine derivatives is a topic of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, the construction of pyrazine carboxylates through Rh(II)-catalyzed reactions with isoxazoles highlights the versatility of these compounds in generating diverse heterocyclic systems (Rostovskii et al., 2017). Moreover, the development of novel synthetic routes to pyrazolo[1,5-a]pyrazines, as demonstrated by the one-pot synthesis from pyrazole-3-carboxylic acids, underlines the ongoing innovation in the field (Zaremba et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have been reported to act as positive allosteric modulators of the mglu5 receptor . The mGlu5 receptor plays a crucial role in the central nervous system and is involved in various neurological disorders.

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target receptor (such as mglu5) to enhance its activity . This enhancement could lead to changes in cellular signaling pathways, leading to the observed effects.

Biochemical Pathways

Modulation of the mglu5 receptor can influence several downstream signaling pathways, including those involved in synaptic plasticity and neuronal excitability .

Pharmacokinetics

Similar compounds have shown acceptable oral pharmacokinetic profiles .

Result of Action

Positive allosteric modulation of the mglu5 receptor has been associated with efficacy in preclinical models of schizophrenia .

Propiedades

IUPAC Name |

tert-butyl (6R)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKHMDWQRSPOAU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

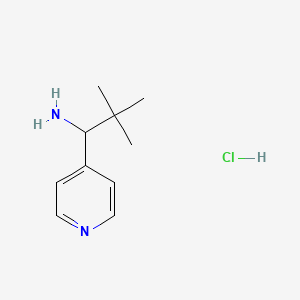

![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)

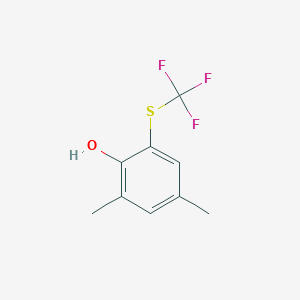

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)